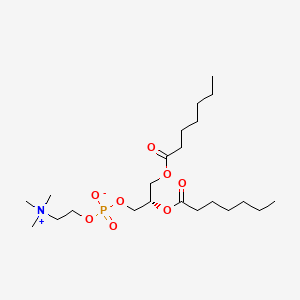
Disulfamide
Descripción general
Descripción
Mecanismo De Acción
La disulfamida ejerce sus efectos inhibiendo la enzima anhidrasa carbónica. Esta inhibición previene la reabsorción de sodio y bicarbonato en los túbulos contorneados proximales, lo que lleva a un efecto diurético . El objetivo molecular es el sitio activo de la anhidrasa carbónica, donde la disulfamida se une y bloquea la actividad de la enzima .
Compuestos similares:
Sulfanilamida: Otra sulfonamida con propiedades antibacterianas.
Sulfametoxazol: Un antibiótico ampliamente utilizado.
Hidroclorotiazida: Un diurético que también presenta grupos sulfonamida.
Unicidad de la disulfamida: La disulfamida es única debido a su potente inhibición de la anhidrasa carbónica con un valor de IC50 de 0,07 μM . Esto la hace altamente eficaz como diurético y en otras aplicaciones donde se desea la inhibición de la anhidrasa carbónica.
Análisis Bioquímico
Biochemical Properties
Disulfamide interacts primarily with the enzyme carbonic anhydrase. By inhibiting this enzyme, this compound prevents the reabsorption of sodium and bicarbonate in the kidneys, leading to increased urine production . This interaction is crucial for its diuretic effect. Additionally, this compound has been shown to inhibit protein synthesis by interacting with various proteins and enzymes involved in this process .
Cellular Effects
This compound affects various cellular processes, particularly in the kidneys. It influences cell signaling pathways related to ion transport and water reabsorption. By inhibiting carbonic anhydrase, this compound disrupts the normal function of renal cells, leading to increased excretion of sodium, bicarbonate, and water . This disruption can also affect gene expression related to ion transport and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of carbonic anhydrase. This enzyme is responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the availability of bicarbonate ions, which are essential for sodium reabsorption in the kidneys . This inhibition leads to increased excretion of sodium and bicarbonate, resulting in diuresis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound leads to a rapid increase in urine production due to the inhibition of carbonic anhydrase. Over time, the body may adapt to this inhibition, leading to a decrease in the diuretic effect
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively increases urine production without significant adverse effects. At higher doses, it can lead to toxic effects, including electrolyte imbalances and dehydration . These adverse effects highlight the importance of careful dosage management in therapeutic settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to ion transport and acid-base balance. By inhibiting carbonic anhydrase, this compound affects the production of bicarbonate and protons, which are crucial for maintaining the body’s pH balance . This inhibition can also impact other metabolic processes that rely on bicarbonate ions.
Transport and Distribution
This compound is transported and distributed within the body primarily through the bloodstream. It is absorbed in the gastrointestinal tract and then distributed to various tissues, including the kidneys, where it exerts its diuretic effect . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability .
Subcellular Localization
Within cells, this compound is localized primarily in the cytoplasm and the mitochondria, where carbonic anhydrase is abundant . This localization is crucial for its inhibitory effect on the enzyme. Additionally, this compound may undergo post-translational modifications that influence its activity and function within specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La disulfamida se puede sintetizar mediante la reacción de cloruros de sulfonilo con aminas. La reacción general implica el uso de una base como la piridina para absorber el ácido clorhídrico generado durante la reacción . Por ejemplo: [ \text{RSO}2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ]
Métodos de producción industrial: En entornos industriales, la disulfamida se produce haciendo reaccionar haluros orgánicos con tiosulfato de sodio pentahidratado (Na2S2O3·5H2O) en dimetilsulfóxido (DMSO) a temperaturas que oscilan entre 60 y 70 °C {_svg_3}. Este método es escalable y eficiente para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: La disulfamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: La disulfamida se puede oxidar para formar ácidos sulfónicos.
Reducción: Se puede reducir para formar tioles.
Sustitución: La disulfamida puede participar en reacciones de sustitución nucleófila, donde el grupo sulfonamida es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas y alcoholes en condiciones básicas.
Productos principales:
Oxidación: Ácidos sulfónicos.
Reducción: Tioles.
Sustitución: Diversas sulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
La disulfamida tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: A widely used antibiotic.
Hydrochlorothiazide: A diuretic that also features sulfonamide groups.
Uniqueness of Disulfamide: this compound is unique due to its potent inhibition of carbonic anhydrase with an IC50 value of 0.07 μM . This makes it highly effective as a diuretic and in other applications where carbonic anhydrase inhibition is desired.
Propiedades
IUPAC Name |
4-chloro-6-methylbenzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3,(H2,9,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFKEIREOSXLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217408 | |
| Record name | Disulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-88-5 | |
| Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disulfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26POQ4GICP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)













